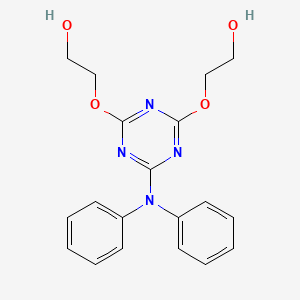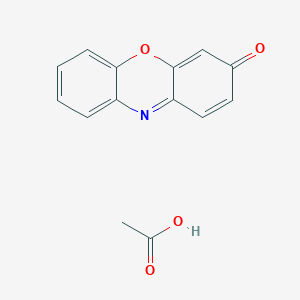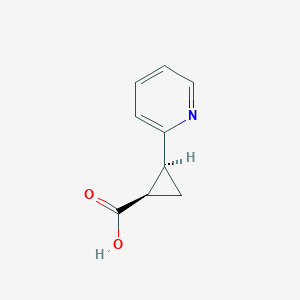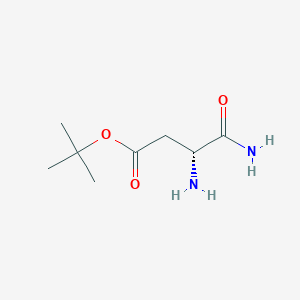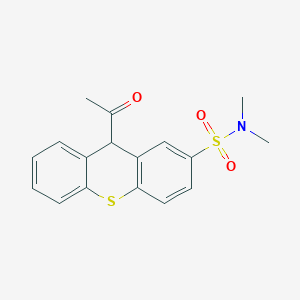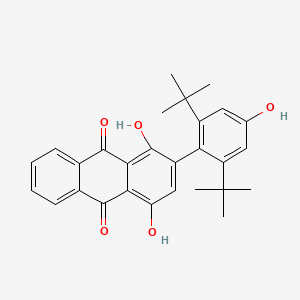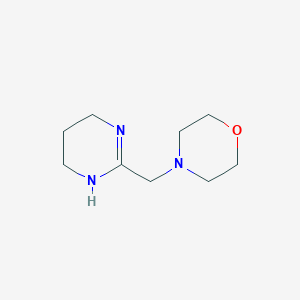
4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine is a chemical compound with the molecular formula C₉H₁₇N₃O and a molecular weight of 183.25 g/mol This compound is notable for its unique structure, which includes both a morpholine ring and a tetrahydropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine typically involves the reaction of morpholine with a suitable tetrahydropyrimidine precursor. One common method involves the use of a nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking a halogenated tetrahydropyrimidine compound under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the morpholine ring, while substitution reactions can introduce various functional groups onto the tetrahydropyrimidine moiety .
Scientific Research Applications
4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the tetrahydropyrimidine moiety.
Tetrahydropyrimidine derivatives: Compounds with similar tetrahydropyrimidine structures but different substituents.
Uniqueness
4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine is unique due to its combined morpholine and tetrahydropyrimidine structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-(1,4,5,6-tetrahydropyrimidin-2-ylmethyl)morpholine |
InChI |
InChI=1S/C9H17N3O/c1-2-10-9(11-3-1)8-12-4-6-13-7-5-12/h1-8H2,(H,10,11) |
InChI Key |
RANMRCPUDAIJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


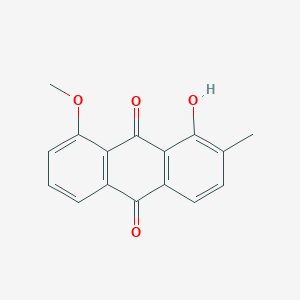
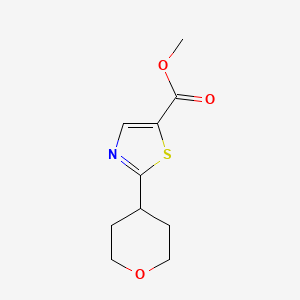

![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
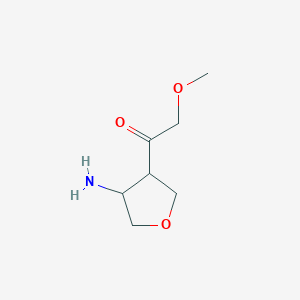
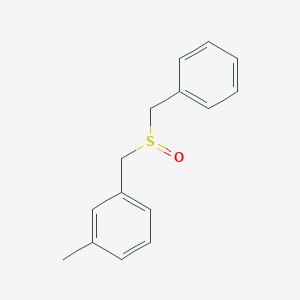
![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
